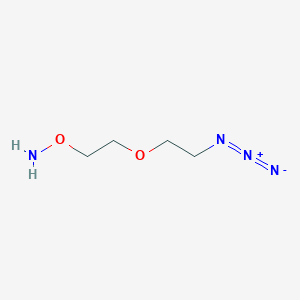

氨基氧基-PEG1-叠氮化物

描述

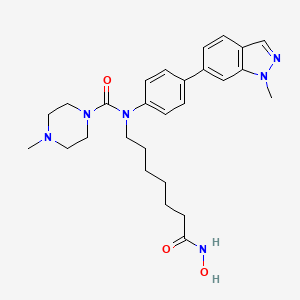

Aminooxy-PEG1-azide is a short PEG linker with two functional groups, aminooxy (ONH2) and azide (N3) . The aminooxy group can be used in bioconjugation by reacting with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Synthesis Analysis

Aminooxy-PEG1-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular formula of Aminooxy-PEG1-azide is C4H10N4O2 . It has a molecular weight of 146.1 g/mol . It contains an aminooxy group and an azide group linked through a linear PEG chain .Chemical Reactions Analysis

Aminooxy-PEG1-azide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Aminooxy-PEG1-azide appears as a liquid . The hydrophilic PEG spacer increases its solubility in aqueous media . It has a molecular weight of 146.1 g/mol and a molecular formula of C4H10N4O2 .科学研究应用

生物相容性水凝胶: 氨基氧基-PEG 衍生物,如八臂氨基氧基聚(乙二醇),用于形成支持细胞粘附的肟连接水凝胶。这些水凝胶具有可调节的机械性能并支持间充质干细胞掺入,证明了它们的生物相容性 (Grover et al., 2012).

癌症研究: 在癌症研究中,氨基氧基-PEG 衍生物用于代谢途径的研究,例如精氨酸琥珀酸合成酶 (ASS1) 及其在粘液纤维肉瘤发病机制中的作用。ASS1 缺陷使细胞易受精氨酸剥夺治疗,如 ADI-PEG20 (Huang et al., 2013).

抗体抑制: 氨基氧基-PEG 用于开发多价偶联物以抑制抗体,旨在治疗抗磷脂综合征 (APS) 等疾病。这些偶联物包括 PEG 以增强药代动力学和疗效 (Jones et al., 2003).

改善药代动力学: 氨基氧基-PEG 衍生物用于延长治疗性蛋白质(如人 FGF21)的生物半衰期。通过将这些蛋白质与 PEG 偶联,可以显着改善它们的药效学和药代动力学 (Yin et al., 2016).

药物递送: 在药物递送中,氨基氧基-PEG 衍生物用于合成靶向递送的纳米颗粒。用氨基氧基-PEG 对纳米颗粒进行功能化可以提高其递送治疗剂的效率和特异性 (Zhang et al., 2012).

蛋白质的 PEG 化: PEG 化,即 PEG 与蛋白质的共价连接,是生物技术和制药中的常见技术。氨基氧基-PEG 在此过程中很重要,可以提高治疗性蛋白质和肽的溶解度、稳定性和半衰期 (Roberts et al., 2002).

作用机制

安全和危害

属性

IUPAC Name |

O-[2-(2-azidoethoxy)ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c5-8-7-1-2-9-3-4-10-6/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVSYZYCAWDJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCON)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2100306-70-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)